![molecular formula C10H14O B175913 Spiro[4.5]dec-6-en-8-one CAS No. 14523-53-6](/img/structure/B175913.png)

Spiro[4.5]dec-6-en-8-one

Vue d'ensemble

Description

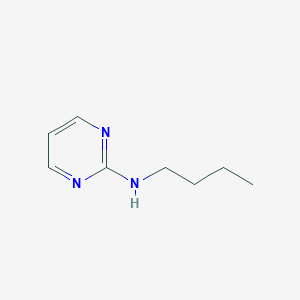

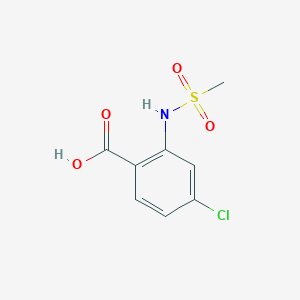

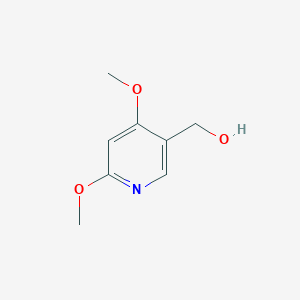

Spiro[4.5]dec-6-en-8-one is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 . The compound is typically stored at temperatures around 0-8°C .

Synthesis Analysis

The synthesis of spirocyclic compounds like Spiro[4.5]dec-6-en-8-one has seen significant advancements in recent years . One approach involves a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones . This method uses modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners .Molecular Structure Analysis

The molecular structure of Spiro[4.5]dec-6-en-8-one is characterized by a spirocyclic framework . The InChI code for this compound is 1S/C10H14O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h3,7H,1-2,4-6,8H2 .Physical And Chemical Properties Analysis

Spiro[4.5]dec-6-en-8-one is a liquid at room temperature . The compound is typically stored at temperatures around 0-8°C .Applications De Recherche Scientifique

Enantioselective Synthesis

Spiro[4.5]dec-6-en-8-one has been utilized in the enantioselective synthesis of spiro[4.4]non- and spiro[4.5]dec-2-ene-1,6-diones. This process involves asymmetric allylation of enamines and ketal derivatives, followed by carbanionic cyclization, producing compounds with moderate to high enantiomeric purities (Chitkul et al., 1994).

Spirocyclization Chemistry

Samarium(II)-promoted spirocyclization onto an aromatic ring is another key application. The process involves reacting methyl 4-(4-oxoalkyl)benzoates with SmI(2), resulting in the formation of various spiro[4.5] systems, highlighting the flexibility of this compound in synthesizing sterically congested systems (Ohno et al., 2003).

Synthesis of Sesquiterpenoids

Spiro[4.5]dec-6-en-8-one plays a role in the synthesis of sesquiterpenoids. A study demonstrated collective syntheses of spiro[4.5]decane framework bearing sesquiterpenoids, such as α & β-vetispirenes, β-vetivone, agarospirol, and hinesol, showcasing the compound's utility in complex natural product synthesis (Athe et al., 2019).

Nucleophilic Reactions and Stereochemistry

Spiro[4.5]dec-6-en-8-one is also significant in studying nucleophilic reactions and stereochemistry. Studies have shown that spirocyclic ketones like this compound can exhibit facial selectivity in nucleophilic reactions, influenced by distant, orthogonal double bonds. This provides insights into stereoelectronic control and electron density donation in organic chemistry (Liu & Burnell, 1994).

Radical Spirocyclization

Another area of application is in radical spirocyclization. Research shows that spiro[4.5]decane and spiro[4.4]nonane ring systems can be synthesized through Nazarov cyclization, highlighting the versatility and reactivity of the spiro[4.5]dec-6-en-8-one compound in generating complex molecular architectures (Kuroda et al., 2000).

Safety And Hazards

Spiro[4.5]dec-6-en-8-one is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

spiro[4.5]dec-9-en-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h3,7H,1-2,4-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYBFVHJBMGXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162945 | |

| Record name | Spiro(4.5)dec-6-ene-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[4.5]dec-6-en-8-one | |

CAS RN |

14523-53-6 | |

| Record name | Spiro(4.5)dec-6-ene-8-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014523536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro(4.5)dec-6-ene-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

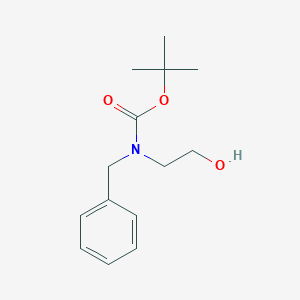

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)